molecular formula C25H28F2N8O B10819698 Abemaciclib metabolite M18

Abemaciclib metabolite M18

Cat. No.: B10819698
M. Wt: 494.5 g/mol
InChI Key: YQMRQLBCUBZXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abemaciclib metabolite M18, also known as hydroxy-N-desethylabemaciclib, is a significant active metabolite of the drug Abemaciclib. Abemaciclib is a cyclin-dependent kinase inhibitor used primarily in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. Metabolite M18, along with other metabolites such as M2 and M20, contributes to the pharmacological activity of Abemaciclib .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Abemaciclib metabolite M18 involves the hepatic metabolism of Abemaciclib, primarily mediated by the enzyme cytochrome P450 3A4 (CYP3A4). The metabolic pathway includes the N-desethylation and subsequent hydroxylation of Abemaciclib .

Industrial Production Methods: Industrial production of this compound is not typically performed separately, as it is a metabolite formed in vivo. the synthesis of Abemaciclib itself involves a convergent multiple-step process using commercially available starting materials. The final product is isolated after controlled crystallization to produce the desired polymorph .

Chemical Reactions Analysis

Types of Reactions: Abemaciclib metabolite M18 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the hydroxylated and N-desethylated forms of Abemaciclib, such as M18 .

Scientific Research Applications

Abemaciclib metabolite M18 has several scientific research applications, including:

Mechanism of Action

Abemaciclib metabolite M18 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are crucial for cell cycle progression, particularly the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, M18 induces cell cycle arrest and prevents cancer cell proliferation. The molecular targets include the retinoblastoma protein (Rb) pathway, which is essential for cell cycle regulation .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C25H28F2N8O

Molecular Weight

494.5 g/mol

IUPAC Name

[4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol

InChI

InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33)

InChI Key

YQMRQLBCUBZXEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.